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Compound of Interest

Compound Name: Dimethyl bromomalonate

Cat. No.: B1294421 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on dimethyl bromomalonate (CAS

No. 868-26-8), a key reagent in organic synthesis. It covers its chemical and physical

properties, safety information, and detailed experimental protocols for its synthesis and major

applications.

Core Properties of Dimethyl Bromomalonate
Dimethyl bromomalonate is a reactive liquid primarily utilized as an intermediate in the

synthesis of more complex molecules, particularly in the formation of cyclopropane rings and in

free-radical addition reactions.

Physicochemical Data
The key physical and chemical properties of dimethyl bromomalonate are summarized below

for easy reference.
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Property Value Reference(s)

CAS Number 868-26-8

Molecular Formula C₅H₇BrO₄

Molecular Weight 211.01 g/mol

Appearance
Clear, colorless to light yellow

liquid

Density 1.601 g/mL at 25 °C

Boiling Point 105-108 °C at 11 mmHg

Refractive Index n20/D 1.460

Flash Point 110 °C (230 °F) - closed cup

Solubility

Miscible with alcohol and

diethyl ether. Slightly soluble in

water. (Data for analogous

Dimethyl Malonate)

Spectroscopic Data
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Spectroscopy Data Reference(s)

¹H NMR

Spectra available. Key signals

expected for methoxy protons

(-OCH₃) and the alpha-proton

(-CHBr).

¹³C NMR

Spectra available. Key signals

expected for carbonyl carbons

(C=O), the alpha-carbon (-

CHBr), and methoxy carbons (-

OCH₃).

Mass Spectrometry Spectra available.

Infrared (IR)

Spectra available. Strong

absorption bands are expected

for the C=O (ester) groups.

Safety and Handling
Dimethyl bromomalonate is a corrosive compound that requires careful handling in a

laboratory setting. Adherence to appropriate safety protocols is mandatory.

Hazard Identification and GHS Classification
Hazard Class GHS Pictogram Signal Word Hazard Statement

Skin Corrosion 1B alt text Danger

H314: Causes severe

skin burns and eye

damage.

Personal Protective Equipment (PPE) and Handling
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Eye/Face Protection: Wear chemical safety goggles and a face shield.
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Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and

closed-toe shoes.

Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate

organic vapor cartridge.

Storage: Store in a cool, dry place away from incompatible materials. Keep the container

tightly sealed.

Experimental Protocols
Detailed methodologies for the synthesis of dimethyl bromomalonate and its application in

key synthetic transformations are provided below.

Protocol 1: Synthesis of Dimethyl Bromomalonate via
Bromination
This protocol is adapted from a verified procedure for the synthesis of diethyl bromomalonate

and is expected to yield the target compound with high purity.

Reaction: CH₂(COOCH₃)₂ + Br₂ → BrCH(COOCH₃)₂ + HBr

Materials:

Dimethyl malonate

Dry bromine (Br₂)

Carbon tetrachloride (CCl₄, anhydrous)

5% Sodium carbonate (Na₂CO₃) solution

Procedure:

Apparatus Setup: Equip a three-necked flask with a mechanical stirrer, a reflux condenser

connected to a gas trap (for HBr absorption), and a dropping funnel.
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Initial Charge: In the flask, place 1.0 mole of dimethyl malonate and 150 mL of anhydrous

carbon tetrachloride.

Bromine Addition: In the dropping funnel, place 1.03 moles of dry bromine.

Reaction Initiation: Start the stirrer and add a few milliliters of bromine to the flask. Gently

warm the flask with a heat source (e.g., a light bulb) until the reaction begins, indicated by

the evolution of hydrogen bromide gas.

Reaction Continuation: Add the remaining bromine dropwise at a rate that maintains a gentle

reflux.

Completion: After the addition is complete, continue to reflux the mixture for approximately

one hour, or until the evolution of HBr ceases.

Workup: Cool the reaction mixture to room temperature. Wash the organic solution five times

with 50 mL portions of 5% sodium carbonate solution to neutralize any remaining acid.

Purification: Separate the organic layer and distill under reduced pressure to purify the

dimethyl bromomalonate.

Caption: Workflow for the synthesis of dimethyl bromomalonate.

Protocol 2: Enantioselective Synthesis of
Nitrocyclopropanes
This general protocol is based on the organocatalytic method developed by Xuan, Yan, and

colleagues, which achieves high enantioselectivity.[1]

Reaction: Aryl-CH=CH-NO₂ + BrCH(COOCH₃)₂ --(Catalyst)--> Aryl-Cyclopropane-(NO₂)

(COOCH₃)₂

Materials:

β-Nitrostyrene derivative (1.0 eq)

Dimethyl bromomalonate (1.2 eq)
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6'-Demethyl quinine catalyst (e.g., 10 mol%)

Anhydrous solvent (e.g., Toluene or CH₂Cl₂)

Base (e.g., K₂CO₃ or another suitable inorganic base)

Procedure:

Reaction Setup: To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon),

add the β-nitrostyrene derivative, the 6'-demethyl quinine catalyst, and the base.

Solvent Addition: Add the anhydrous solvent and stir the mixture at the desired temperature

(e.g., room temperature or 0 °C).

Reagent Addition: Add the dimethyl bromomalonate to the stirring mixture.

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or High-

Performance Liquid Chromatography (HPLC). The reaction may take several hours to days

depending on the substrate.

Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution

of NH₄Cl.

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or

dichloromethane (3x).

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or

MgSO₄, filter, and concentrate the solvent under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to yield

the desired nitrocyclopropane derivative.
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Workflow: Enantioselective Nitrocyclopropane Synthesis

Start: Dry Vial
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Add Anhydrous Solvent
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Organic Solvent
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Column Chromatography

Product:
Chiral Nitrocyclopropane
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Caption: Experimental workflow for nitrocyclopropane synthesis.
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Protocol 3: Manganese(III)-Promoted Free-Radical
Addition to Olefins
Dimethyl bromomalonate can participate in free-radical chain addition reactions with olefins,

promoted by Manganese(III) acetate. This reaction is a powerful tool for forming carbon-carbon

bonds.

Logical Relationship: This process involves the in-situ generation of a bromomalonyl radical via

oxidation by Mn(III). This radical then adds to an olefin, creating a new carbon-centered radical,

which is subsequently trapped to form the final product.

General Procedure Outline:

Setup: A reaction vessel is charged with the olefin substrate, dimethyl bromomalonate, and

Manganese(III) acetate (typically in excess).

Solvent: A suitable solvent, often acetic acid, is used.

Reaction: The mixture is heated (e.g., reflux) to initiate the radical reaction.

Workup: After completion, the reaction is cooled, and the manganese salts are removed,

typically through an aqueous workup and extraction.

Purification: The final product is purified by chromatography or distillation.

Logical Pathway: Mn(III)-Promoted Radical Addition

1. Radical Initiation 2. Propagation 3. Termination

Mn(III) Acetate
(Oxidant)

Dimethyl
Bromomalonate

Oxidizes Bromomalonyl
Radical

Forms Olefin
(e.g., Styrene)

Adds to New C-centered
Radical

Forms Adduct Product
(Dimethyl 2-bromoalkylmalonate)

Trapped

Click to download full resolution via product page

Caption: Logical pathway of Mn(III)-promoted radical addition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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